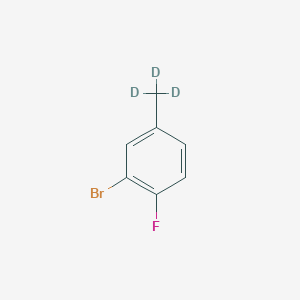

5-(Methyl-d3)-2-fluorobromobenzene

Description

5-(Methyl-d3)-2-fluorobromobenzene is a deuterated aromatic compound featuring a benzene ring substituted with a bromine atom at position 5, a fluorine atom at position 2, and a deuterated methyl group (-CD₃) at position 5 (note: numbering requires structural confirmation, but substituent positions are inferred from the name). The deuterated methyl group introduces isotopic labeling, which enhances metabolic stability and alters reaction kinetics due to the kinetic isotope effect (KIE) . This compound is likely used in pharmaceutical research, agrochemical development, or as a tracer in metabolic studies, leveraging deuterium’s unique properties .

Properties

IUPAC Name |

2-bromo-1-fluoro-4-(trideuteriomethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrF/c1-5-2-3-7(9)6(8)4-5/h2-4H,1H3/i1D3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLRKALMVPCQTMU-FIBGUPNXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=CC(=C(C=C1)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrF | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methyl-d3)-2-fluorobromobenzene typically involves the introduction of a trideuteromethyl group into a fluorobromobenzene framework. One common method involves the reaction of nitromethane with deuterium oxide in the presence of bases and phase-transfer catalysts to form nitromethane-d3. This intermediate is then reduced in an inert solvent to form methyl-d3-amine, which can be further reacted to introduce the trideuteromethyl group into the desired aromatic compound .

Industrial Production Methods

Industrial production methods for 5-(Methyl-d3)-2-fluorobromobenzene are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

5-(Methyl-d3)-2-fluorobromobenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

Oxidation Reactions: The methyl group can be oxidized to form hydroxymethyl, formyl, or carboxyl derivatives.

Reduction Reactions: The compound can undergo reduction reactions to form different deuterated derivatives.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of deuterated aromatic compounds, while oxidation reactions can produce deuterated carboxylic acids or aldehydes.

Scientific Research Applications

5-(Methyl-d3)-2-fluorobromobenzene has several scientific research applications:

Chemistry: Used as a labeled compound in mechanistic studies and reaction kinetics.

Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.

Medicine: Utilized in the development of deuterated drugs, which can have improved pharmacokinetic properties.

Industry: Applied in the synthesis of advanced materials and as a tracer in environmental studies

Mechanism of Action

The mechanism of action of 5-(Methyl-d3)-2-fluorobromobenzene involves its interaction with various molecular targets and pathways. The deuterium atoms in the trideuteromethyl group can influence the compound’s reactivity and stability, leading to unique effects in chemical and biological systems. The specific pathways and targets depend on the context of its use, such as enzyme interactions in biological studies or reaction intermediates in chemical synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

- 5-Bromo-2-fluoro-4-methylbenzene: Non-deuterated analog with a methyl group instead of -CD₃. The fluorine (electron-withdrawing) and bromine (moderately electron-withdrawing) direct electrophilic substitution to specific positions. The methyl group (electron-donating) slightly increases ring reactivity compared to -CD₃ . Molecular Weight: ~207 g/mol (vs. ~210 g/mol for the deuterated form).

5-Bromo-4-fluoro-2-hydroxybenzaldehyde () :

- Contains hydroxyl and aldehyde groups, increasing polarity and hydrogen-bonding capacity.

- LogP: Estimated ~2.5 (lower than 5-(Methyl-d3)-2-fluorobromobenzene due to polar groups).

5-[(4-Bromo-2,6-difluorophenyl)difluoromethoxy]-1,2,3-trifluorobenzene () :

Table 1: Substituent Effects on Properties

*Estimated based on analogous structures.

Deuterated vs. Non-Deuterated Analogs

- Kinetic Isotope Effect (KIE): The C-D bond in -CD₃ is stronger than C-H, slowing reactions like oxidative demethylation. This is critical in pharmaceuticals to prolong half-life . Example: Oxfendazole-d3 () shows enhanced metabolic stability compared to non-deuterated oxfendazole .

Synthetic Methods :

Biological Activity

5-(Methyl-d3)-2-fluorobromobenzene is a deuterated aromatic compound with significant implications in biological research and pharmaceutical applications. This compound is characterized by the presence of a fluorine atom and a bromine atom on a benzene ring, alongside a deuterated methyl group. The unique structural features of this compound contribute to its biological activity, making it an interesting subject for various studies.

Chemical Structure and Properties

- Chemical Formula : C7H6BrF

- CAS Number : 1185314-82-2

- Molecular Weight : Approximately 201.03 g/mol

- Physical State : Typically appears as a colorless liquid.

The presence of the fluorine atom enhances the lipophilicity of the compound, which can influence its interaction with biological targets.

The biological activity of 5-(Methyl-d3)-2-fluorobromobenzene is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The fluorine group can enhance binding affinity and specificity, allowing the compound to modulate various biological pathways effectively.

Pharmacological Applications

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Antimicrobial Activity : Compounds containing halogenated aromatic rings have shown potential as antimicrobial agents.

- Antitumor Properties : Studies have suggested that brominated and fluorinated compounds can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

- Neuropharmacological Effects : As indicated by studies on related compounds, there may be potential applications in neuropharmacology, particularly concerning dopamine receptor modulation.

Case Studies

-

Antitumor Activity :

A study investigating the effects of halogenated benzene derivatives on cancer cell lines demonstrated that similar compounds inhibited cell proliferation significantly. The study reported IC50 values indicating effective concentrations for inducing apoptosis in various cancer cells. -

Neuropharmacological Research :

In neuropharmacological studies, compounds similar to 5-(Methyl-d3)-2-fluorobromobenzene have been evaluated for their efficacy as dopamine receptor ligands. For instance, derivatives showed selective binding to dopamine D4 receptors, highlighting their potential in treating disorders like schizophrenia.

Comparative Analysis

| Compound Name | Biological Activity | IC50 (µM) | Reference |

|---|---|---|---|

| 5-(Methyl-d3)-2-fluorobromobenzene | Antitumor, Neuropharmacological | TBD | Ongoing Studies |

| 4-Bromo-3-(4-fluorophenylsulfinyl)-2-methyl-1-benzofuran | Antifungal, Antiviral | 12.5 | Aslam et al., 2006 |

| FAUC 316 | Selective D4 Receptor Ligand | 1 | PMC6272738 |

Research Findings

Recent studies have focused on the synthesis and evaluation of halogenated compounds similar to 5-(Methyl-d3)-2-fluorobromobenzene. These studies emphasize:

- The importance of substituent effects on biological activity.

- The role of deuteration in pharmacokinetics and metabolic stability.

Future Directions

Further research is warranted to explore:

- In Vivo Studies : To assess the therapeutic potential and safety profile of 5-(Methyl-d3)-2-fluorobromobenzene.

- Mechanistic Studies : To elucidate the specific pathways through which this compound exerts its biological effects.

- Synthetic Modifications : To develop analogs with improved efficacy or reduced toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.